REACTION_CXSMILES
|
FC(F)(F)S(O[C:7]1[C:8]([CH3:18])=[N:9][C:10]2[C:15]([CH:16]=1)=[CH:14][N:13]=[C:12]([Cl:17])[CH:11]=2)(=O)=O.[F:21][C:22]1[CH:28]=[C:27]([CH3:29])[C:26](B2OC(C)(C)C(C)(C)O2)=[CH:25][C:23]=1[NH2:24].C([O-])([O-])=O.[K+].[K+].CCOC(C)=O>O1CCOCC1.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:17][C:12]1[CH:11]=[C:10]2[C:15]([CH:16]=[C:7]([C:26]3[C:27]([CH3:29])=[CH:28][C:22]([F:21])=[C:23]([CH:25]=3)[NH2:24])[C:8]([CH3:18])=[N:9]2)=[CH:14][N:13]=1 |f:2.3.4,^1:61,63,82,101|
|
Name
|
|
Quantity
|
2.25 g
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OC=1C(=NC2=CC(=NC=C2C1)Cl)C)(F)F
|
Name
|
|
Quantity
|
1.729 g
|
Type
|
reactant
|
Smiles
|
FC1=C(N)C=C(C(=C1)C)B1OC(C(O1)(C)C)(C)C
|
Name
|
|
Quantity
|
32 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
252 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Sparge
|
Type
|
TEMPERATURE
|
Details
|
Cool to RT
|
Type
|
WASH
|
Details
|
wash successively with H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
NaHCO3, then brine, dry over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrate to dryness
|
Type
|
CUSTOM
|
Details
|
purify via silica gel chromatography (EtOAc/Hex)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C2C=C(C(=NC2=C1)C)C=1C(=CC(=C(N)C1)F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.277 g | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 61.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |